3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Scaffold diversification Kinase inhibitor design SAR exploration

Researchers pursuing kinase inhibitor SAR are often constrained by N-substituted pyrazole building blocks that restrict derivatization. 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde overcomes this with its free NH-pyrazole and reactive C4 aldehyde, enabling dual-site diversification: • N-Alkylation/arylation at the free NH for systematic SAR exploration beyond aldehyde-only elaboration. • Aldehyde-driven condensation/cycloaddition for rapid assembly of pyrimidine, pyrazoline, and fused heterocyclic scaffolds. Supplied as ≥95% pure powder. RT storage; ambient shipping. Bulk quantities available.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 1152541-71-3
Cat. No. B1521314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
CAS1152541-71-3
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O
InChIInChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14)
InChIKeyGUUKJWRMPVVNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152541-71-3): Core Scaffold Identity and Procurement Profile


3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic building block that integrates a benzofuran and a pyrazole nucleus, featuring a reactive aldehyde at the pyrazole C4 position [1]. It serves as a versatile precursor in the synthesis of pharmacologically active molecules, particularly within kinase inhibitor programs and anticancer drug discovery [2]. This compound is commercially available as a research chemical with a purity of ≥95%, typically supplied as a powder for laboratory use .

Why N-Substituted Benzofuran-Pyrazole Analogs Cannot Replace 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde in Scaffold Derivatization Workflows


The unique synthetic value of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde arises from its free NH-pyrazole and unprotected aldehyde, which together enable divergent synthetic pathways that are inaccessible to common analogs. The majority of structurally related compounds in the literature feature a phenyl substitution at the pyrazole N1 position (e.g., 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde) [1]. This N-substitution blocks a primary site for further functionalization, restricting the scope of derivative synthesis to reactions involving only the aldehyde group. In contrast, the target compound retains the free NH group, providing an additional handle for alkylation, arylation, or metal-catalyzed cross-coupling, thereby significantly expanding the accessible chemical space for structure–activity relationship (SAR) exploration [2].

Quantitative Performance Benchmarks for 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Head-to-Head Synthetic and Biological Differentiation


Versatile Derivatization Potential Enabled by Free NH-Pyrazole versus N-Phenyl Locked Analogs

The target compound contains a free NH at the pyrazole N1 position, whereas the most widely employed analog, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, bears a phenyl group that eliminates this reactive site. This difference directly impacts the number of accessible derivative series [1][2].

Scaffold diversification Kinase inhibitor design SAR exploration

Demonstrated Utility in Generating Potent Multi-Kinase Inhibitors via Benzofuran-Pyrazole Scaffold Expansion

Although the target compound itself is an intermediate, its core scaffold—when elaborated with appropriate substituents—yields multi-kinase inhibitors with potent antiproliferative activity. The benzofuran-pyrazole hybrid 3d, derived from a related aldehyde intermediate, exhibited multi-target kinase suppression [1].

Multi-kinase inhibition Anticancer agents NCI60 screening

Cytotoxic Activity of Derivatives Synthesized from the N-Phenyl Analog in Human Carcinoma Cell Lines

The N-phenyl analog of the target compound, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, has been used to synthesize 41 novel derivatives. A subset of these derivatives demonstrated significant cytotoxicity against HEPG2 (liver carcinoma) and HELA (cervix carcinoma) cell lines [1]. The target compound's free NH group may enable the synthesis of derivatives with distinct or improved activity profiles.

Cytotoxicity screening Liver cancer Cervical cancer

Commercial Availability Profile: Purity and Vendor Pricing for Procurement Decisions

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde is commercially available from multiple suppliers with a standard purity of ≥95% . This purity grade is suitable for direct use in synthetic transformations without further purification in many research contexts.

Chemical procurement Purity specification Cost comparison

High-Impact Application Scenarios for 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry and Chemical Biology


Synthesis of Diverse Kinase-Focused Compound Libraries for Oncology Target Screening

The free NH-pyrazole of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde provides a unique handle for introducing diversity elements onto the core scaffold. Researchers can systematically explore N-alkylation and N-arylation reactions, followed by further elaboration at the aldehyde site, to generate structurally varied benzofuran-pyrazole hybrids. This approach is directly aligned with the discovery of multi-kinase inhibitors, as evidenced by the potent activity of related derivatives against B-Raf, c-Met, and VEGFR-2 [1].

Development of Novel Cytotoxic Agents Targeting Hepatic and Cervical Carcinomas

The established cytotoxicity of derivatives synthesized from the N-phenyl analog against HEPG2 and HELA cell lines [2] suggests that the free-NH variant may serve as a superior starting point for optimizing potency and selectivity. The additional synthetic flexibility enables fine-tuning of physicochemical properties and target engagement, which is critical for advancing lead compounds in oncology.

Construction of Pyrazole-Containing Heterocyclic Frameworks via Multicomponent Reactions

The aldehyde group at the C4 position of the pyrazole ring is a reactive electrophile that can participate in a range of condensation and cycloaddition reactions. For instance, it has been employed in the synthesis of pyrimidine and pyrazoline derivatives [3]. The target compound's dual functionality facilitates the rapid assembly of complex heterocyclic architectures, which are valuable in both medicinal chemistry and materials science.

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